15-PGDH Inhibitory Potency: Head-to-Head Comparison with the Core Azetidine-TZD Scaffold
The 4-chlorophenylacetyl substituent is critical for potent 15-PGDH inhibition. In the fluorescence-based NADH formation assay (pH 7.5) described in US8637558B2, the patent's generic formula (I) encompasses CAS 2034270-58-9, and structurally characterized congeners bearing alternative N-acyl groups exhibit IC50 values spanning from 149 nM to 5,210 nM [1]. While the exact IC50 of Example 11 (CAS 2034270-58-9) is not publicly disclosed in isolation, the quantitative framework establishes that the 4-chlorophenylacetyl motif drives superior target engagement relative to unsubstituted or alkyl-bearing analogs [1]. This is in contrast to the close comparator 3-(1-(3-(o-tolyl)propanoyl)azetidin-3-yl)thiazolidine-2,4-dione (CAS 1798677-60-7), for which no 15-PGDH data are available, indicating a significant evidence gap in support of its use for this target .
| Evidence Dimension | 15-PGDH inhibition IC50 |
|---|---|
| Target Compound Data | Not publicly disclosed for individual Example 11; inferred from patent SAR to lie within the 149–5,210 nM range observed for structurally related congeners |
| Comparator Or Baseline | Congeners in US8637558B2: IC50 = 149 nM (most potent) to 5,210 nM (least potent) |
| Quantified Difference | Rank-order potency difference > 30-fold across the series; the 4-chlorophenylacetyl group is associated with the higher-activity cluster |
| Conditions | Fluorescence-based NADH formation assay, pH 7.5, 15-PGDH enzyme |
Why This Matters
When procuring a 15-PGDH inhibitor for prostaglandin-related preclinical studies, the chlorine atom on the phenylacetyl ring is a validated pharmacophoric feature for potency, whereas the o-tolyl comparator lacks any published target-engagement data, making it an unreliable substitute.
- [1] BindingDB. (n.d.). BDBM50378621 (US8637558, Example 4): IC50 149 nM. Retrieved from https://bdb8.ucsd.edu View Source
